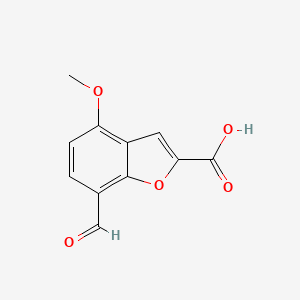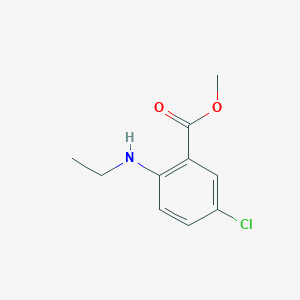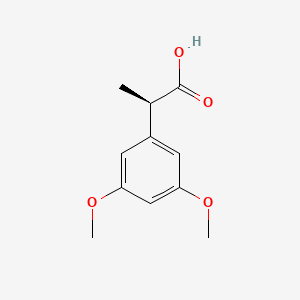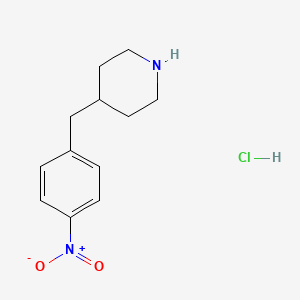![molecular formula C12H13ClO4 B13569579 2-[(Tert-butoxy)carbonyl]-4-chlorobenzoicacid](/img/structure/B13569579.png)
2-[(Tert-butoxy)carbonyl]-4-chlorobenzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Tert-butoxy)carbonyl]-4-chlorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a chlorobenzoic acid core. This compound is commonly used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-4-chlorobenzoic acid typically involves the reaction of 4-chlorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The key steps involve the protection of the carboxylic acid group with the Boc group, followed by purification and isolation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Tert-butoxy)carbonyl]-4-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Deprotection Reactions: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents are used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine yields an amide.
Deprotection Reactions: The major product is the free amine, along with carbon dioxide and tert-butyl alcohol as by-products.
Applications De Recherche Scientifique
2-[(Tert-butoxy)carbonyl]-4-chlorobenzoic acid is widely used in scientific research, particularly in:
Organic Synthesis: As a protecting group for amines, it facilitates the synthesis of complex molecules by preventing unwanted reactions at the amine site.
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biochemistry: Employed in peptide synthesis to protect amino groups during chain elongation.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-4-chlorobenzoic acid primarily involves the protection and deprotection of amines. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. The deprotection process involves the cleavage of this linkage under acidic conditions, releasing the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Di-tert-butyl dicarbonate (Boc anhydride)
Uniqueness
2-[(Tert-butoxy)carbonyl]-4-chlorobenzoic acid is unique due to its combination of a Boc protecting group and a chlorobenzoic acid core. This structure provides both stability and reactivity, making it versatile for various synthetic applications. The presence of the chlorine atom allows for further functionalization through substitution reactions, enhancing its utility in complex molecule synthesis .
Propriétés
Formule moléculaire |
C12H13ClO4 |
|---|---|
Poids moléculaire |
256.68 g/mol |
Nom IUPAC |
4-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C12H13ClO4/c1-12(2,3)17-11(16)9-6-7(13)4-5-8(9)10(14)15/h4-6H,1-3H3,(H,14,15) |
Clé InChI |
CQDHUYGEWOFXKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



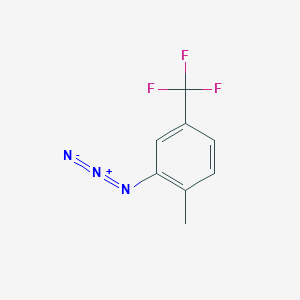
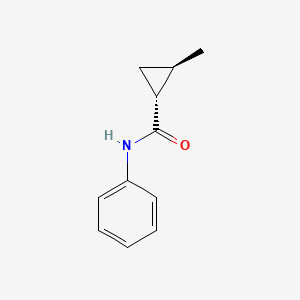
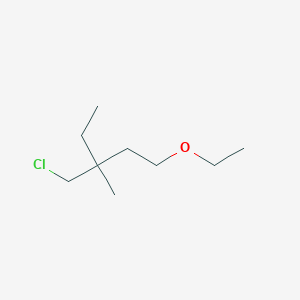


![Tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13569548.png)

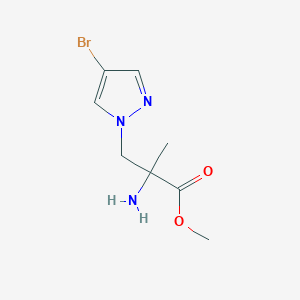
![6-Aminospiro[2.3]hexan-4-ol](/img/structure/B13569558.png)
